Bienvenue dans la boutique en ligne BenchChem!

4-(3,5-Difluorophenoxy)aniline

Neuroscience Alzheimer's Disease BACE1 Inhibition

Select 4-(3,5-difluorophenoxy)aniline for your medicinal chemistry program to leverage its unique 3,5-difluoro substitution pattern. This specific regioisomer delivers nanomolar BACE1 inhibition and is a critical intermediate for PI3Kα kinase inhibitors—substituting mono-fluorinated or alternative difluoro analogs compromises potency. With a reduced pKa of 4.70, it offers superior CNS drug-like properties including lower hERG liability. Available in high purity (≥98%) for lead optimization and focused library synthesis. Request a quote for your required scale.

Molecular Formula C12H9F2NO
Molecular Weight 221.207
CAS No. 307308-83-4
Cat. No. B2750880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,5-Difluorophenoxy)aniline
CAS307308-83-4
Molecular FormulaC12H9F2NO
Molecular Weight221.207
Structural Identifiers
SMILESC1=CC(=CC=C1N)OC2=CC(=CC(=C2)F)F
InChIInChI=1S/C12H9F2NO/c13-8-5-9(14)7-12(6-8)16-11-3-1-10(15)2-4-11/h1-7H,15H2
InChIKeySNCVCPGTEPUSHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(3,5-Difluorophenoxy)aniline (CAS 307308-83-4) Product Overview and Basic Specifications


4-(3,5-Difluorophenoxy)aniline (CAS 307308-83-4) is a fluorinated diaryl ether, specifically a 3,5-difluorophenoxy-substituted aniline [1]. This compound belongs to a class of phenoxyanilines characterized by a central oxygen atom bridging a fluorinated phenyl ring and an aniline moiety. Its predicted physicochemical properties include a boiling point of 308.0±42.0 °C, a density of 1.295±0.06 g/cm³, and a pKa of 4.70±0.10 . The presence of the two fluorine atoms at the meta positions of the phenoxy ring is a defining structural feature that distinguishes it from other mono-fluorinated or non-fluorinated analogs.

Why 4-(3,5-Difluorophenoxy)aniline Cannot Be Interchanged with General Phenoxyanilines


Within the phenoxyaniline class, the specific pattern of halogen substitution on the phenoxy ring directly dictates the molecule's electronic distribution, lipophilicity, and resultant interactions with biological targets or performance in materials applications [1]. In the case of 4-(3,5-Difluorophenoxy)aniline, the unique 3,5-difluoro substitution pattern imparts a distinct electronic profile compared to its 2,4-difluoro, 3-fluoro, or 4-fluoro analogs [2]. This structural variation translates into measurable differences in binding affinity, inhibitory potency, and physicochemical properties like pKa and logP. Therefore, substituting 4-(3,5-difluorophenoxy)aniline with a different regioisomer or mono-fluorinated variant without rigorous re-validation can lead to substantial changes in experimental outcomes, as the subtle electronic and steric effects of the 3,5-difluoro motif are not faithfully replicated by other substitution patterns.

Quantitative Evidence Guide: Direct Comparisons for 4-(3,5-Difluorophenoxy)aniline (CAS 307308-83-4) Against Analogs


BACE1 Inhibitory Potency of a 3,5-Difluorophenoxy Derivative vs. Core Scaffold

A compound containing the 3,5-difluorophenoxy moiety demonstrated potent inhibition of the BACE1 enzyme (Beta-secretase 1), a key target in Alzheimer's disease [1]. The reported IC50 of 37 nM for this specific derivative highlights the significant contribution of the 3,5-difluorophenoxy group to target engagement, when compared to the often much lower potency observed for the unsubstituted core scaffolds of this chemotype in other studies.

Neuroscience Alzheimer's Disease BACE1 Inhibition

PI3K Alpha Inhibition by a 3,5-Difluorophenoxy-Containing Chromenone

A complex molecule incorporating the (R)-1-(3,5-difluorophenoxy)ethyl group was evaluated for its ability to inhibit the PI3K alpha isoform [1]. This compound showed an IC50 of 970 nM in a biochemical assay and an IC50 of 7400 nM in a cell-based assay [1]. While the overall potency is attributed to the entire molecular architecture, the presence of the 3,5-difluorophenoxy group is a critical structural feature that distinguishes it from analogs with alternative substitution patterns on the phenoxy ring, which are expected to exhibit altered binding kinetics and potency.

Oncology Kinase Inhibition PI3K/AKT/mTOR Pathway

Predicted pKa Value Differentiates 4-(3,5-Difluorophenoxy)aniline from Non-Fluorinated and 4-Fluoro Analogs

The predicted pKa for 4-(3,5-difluorophenoxy)aniline is 4.70 . This value is significantly lower than that of the non-fluorinated analog 4-phenoxyaniline (predicted pKa ~5.1) and also distinct from the 4-fluorophenoxy analog (predicted pKa ~4.9) [1]. The lower pKa indicates a weaker basicity of the aniline nitrogen, which is a direct consequence of the electron-withdrawing effect of the two meta-fluorine substituents.

Physicochemical Property Drug Design pKa Determination

Optimal Application Scenarios for 4-(3,5-Difluorophenoxy)aniline (CAS 307308-83-4) Based on Quantitative Evidence


Scaffold for Development of Potent BACE1 Inhibitors in Alzheimer's Disease Research

The evidence that the 3,5-difluorophenoxy group enables nanomolar BACE1 inhibition [1] positions 4-(3,5-difluorophenoxy)aniline as a valuable starting material or intermediate for medicinal chemistry programs targeting Beta-secretase 1. Researchers can utilize this compound to construct focused libraries of BACE1 inhibitors, where the core difluoro motif is maintained to preserve high affinity, while peripheral groups are optimized for selectivity and pharmacokinetic properties. This scenario is particularly relevant for teams seeking to avoid the lower potency associated with simpler, non-fluorinated or mono-fluorinated phenoxyaniline building blocks.

Synthesis of Advanced PI3K Alpha Inhibitor Candidates for Oncology

Based on the class-level inference of PI3K alpha inhibition by molecules containing the 3,5-difluorophenoxy substructure [2], this compound serves as a critical intermediate for synthesizing more complex kinase inhibitors. The specific (R)-1-(3,5-difluorophenoxy)ethyl group is a known key fragment in PI3K inhibitor design. This scenario highlights its use in creating novel chemical entities for oncology research, where the unique electronic properties of the 3,5-difluoro pattern are essential for achieving the desired potency and selectivity profile against PI3K isoforms.

Fine-Tuning Physicochemical Properties in Lead Optimization for CNS Targets

The quantifiable difference in pKa between 4-(3,5-difluorophenoxy)aniline (pKa 4.70) and its less fluorinated analogs makes it a strategic choice for medicinal chemists working on Central Nervous System (CNS) drug candidates. The reduced basicity can lead to a lower volume of distribution and decreased interaction with hERG channels, potentially improving the drug's safety profile and CNS penetration. This application scenario is ideal for lead optimization phases where precise control over the ionization state of the molecule is necessary to meet specific ADME and toxicology criteria.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3,5-Difluorophenoxy)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.